molecular formula C20H20N2O4 B2753491 (4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one CAS No. 444714-81-2

(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one

Cat. No.: B2753491
CAS No.: 444714-81-2
M. Wt: 352.39
InChI Key: HVZITFWFDAJLKD-UHFFFAOYSA-N
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Description

(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one is a synthetic organic compound that belongs to the pyrazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2,4,6-trimethoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole derivatives, while reduction could produce dihydropyrazoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its diverse biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound might inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    2,4,6-Trimethoxybenzaldehyde: Another precursor used in the synthesis.

    Pyrazoline Derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one is unique due to the presence of the trimethoxyphenyl group, which can impart distinct chemical and biological properties compared to other pyrazoline derivatives.

Properties

IUPAC Name

(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-16(20(23)22(21-13)14-8-6-5-7-9-14)12-17-18(25-3)10-15(24-2)11-19(17)26-4/h5-12H,1-4H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZITFWFDAJLKD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=C(C=C2OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=C(C=C(C=C2OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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